H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH
Description
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH is a synthetic peptide composed of alternating D- and L-configured amino acids, including aspartic acid (Asp), arginine (Arg), valine (Val), tyrosine (Tyr), xi-modified isoleucine (xiIle), and histidine (His). The xiIle residue, a modified variant of isoleucine, introduces steric and electronic alterations that may influence peptide folding, receptor binding, or enzymatic stability.
Properties
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55N11O10/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDDLSICWJNDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55N11O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain using reagents such as carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure consistency and efficiency. The process would be optimized for yield and purity, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH can undergo various chemical reactions, including:
Oxidation: This can occur at the tyrosine or histidine residues.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution, such as alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of tyrosine could lead to the formation of dityrosine.
Scientific Research Applications
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its interactions with enzymes and receptors.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Used in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Compound A : H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH
- Key Differences :
- Sequence Length : Longer (12 residues vs. 7 in the target compound).
- Residues : Includes lysine (Lys), glutamic acid (Glu), asparagine (Asn), and glutamine (Gln), enhancing overall charge complexity.
- Modified Residues : Contains xiIle and xiThr (modified threonine), which may stabilize secondary structures.
- Functional Implications :
- The additional charged residues (Lys, Glu) could improve solubility and membrane interaction.
- xiThr may confer resistance to phosphorylation or glycosylation, altering signaling pathways.
Compound B : H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH
- Key Differences :
- Sequence Length : Significantly longer (38 residues), with a mix of standard and modified residues.
- Residues : Incorporates pyrrolidine (Pyr), serine (Ser), and methionine (Met), broadening functional diversity.
- Modified Residues : Dual xiIle residues and glycine-rich regions may promote β-sheet formation.
- Pyrrolidine could enhance rigidity, affecting conformational dynamics.
Compound C : DL-Alanyl-DL-Asparagine
- Key Differences :
- Sequence Length : Simpler dipeptide structure.
- Residues : Combines alanine (Ala) and asparagine (Asn) in DL-configuration.
- Functional Implications: Serves as a model for studying racemic peptide stability and crystallization behavior. Limited biological activity compared to larger peptides but useful for foundational studies on DL-configuration effects.
Comparative Data Table
Biological Activity
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH is a synthetic peptide composed of several amino acids in their DL-forms, which are racemic mixtures containing equal amounts of D- and L-enantiomers. This compound is notable for its potential applications in various fields such as chemistry, biology, and medicine due to its unique structural properties and biological activities.
Chemical Structure and Synthesis
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
- Coupling : Activation and coupling of each amino acid using reagents like carbodiimides or uronium salts.
- Deprotection : Removal of protecting groups on the amino acids to facilitate subsequent coupling.
- Cleavage : Cleavage of the completed peptide from the resin followed by purification.
Biological Activity
The biological activity of this compound can be attributed to its constituent amino acids, particularly tyrosine, which is known for its role in melanin biosynthesis through the enzyme tyrosinase (TYR). The compound's unique combination of D- and L-amino acids may influence its metabolic pathways and interactions with biological systems differently than peptides composed solely of L-amino acids.
Tyrosinase Activity
Tyrosinase catalyzes critical reactions in melanin production, including the hydroxylation of L-tyrosine and oxidation of L-DOPA. Abnormal levels of TYR are associated with various skin conditions, such as albinism and melanoma. Inhibitors of TYR can be beneficial for treating these conditions by reducing melanin production .
Case Studies and Experimental Data
-
Functional Assessment of Tyrosinase Variants :
- A study assessed various tyrosinase variants related to Oculocutaneous Albinism (OCA), revealing significant differences in enzyme activity among variants. Some variants exhibited nearly 100% activity while others showed complete inactivity, highlighting the importance of understanding TYR's biological activity in relation to genetic variations .
- Spectrophotometric Assays :
Potential Applications
The unique properties of this compound suggest several potential applications:
- Pharmaceutical Development : Targeting specific pathways influenced by the peptide could lead to novel treatments for skin disorders.
- Cosmetic Industry : The compound may be utilized in formulations aimed at skin lightening or treating pigmentation disorders.
- Nutraceuticals : Its unique amino acid profile could be leveraged for health supplements aimed at enhancing metabolic functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
